molecular formula C6H6INO3 B3116998 Ethyl 2-iodooxazole-5-carboxylate CAS No. 220580-97-2

Ethyl 2-iodooxazole-5-carboxylate

Cat. No.: B3116998
CAS No.: 220580-97-2
M. Wt: 267.02 g/mol
InChI Key: LFEBWNPUCYNPOE-UHFFFAOYSA-N
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Description

Ethyl 2-iodooxazole-5-carboxylate is a chemical compound with the molecular formula C6H6INO3. It is an iodinated derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Ethyl 2-iodooxazole-5-carboxylate can be synthesized through various methods. One common synthetic route involves the iodination of ethyl oxazole-5-carboxylate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the oxazole ring.

Chemical Reactions Analysis

Ethyl 2-iodooxazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.

    Reduction Reactions: The compound can be reduced to form ethyl oxazole-5-carboxylate, with the iodine atom being replaced by a hydrogen atom. This reaction typically uses reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazole-5-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for use in different applications.

Scientific Research Applications

Ethyl 2-iodooxazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules, including potential drug candidates. Its derivatives have shown promise in various biological assays.

    Medicine: Research into this compound and its derivatives has led to the discovery of compounds with potential therapeutic effects, such as antimicrobial and anticancer activities.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-iodooxazole-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial activity, while others may interfere with cancer cell signaling pathways, resulting in anticancer effects.

Comparison with Similar Compounds

Ethyl 2-iodooxazole-5-carboxylate can be compared with other iodinated heterocyclic compounds, such as:

    Ethyl 2-bromooxazole-5-carboxylate: Similar in structure but contains a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen atom.

    Ethyl 2-chlorooxazole-5-carboxylate: Contains a chlorine atom instead of iodine. Chlorinated compounds are generally less reactive than iodinated ones, which can affect their synthetic utility and biological properties.

    Ethyl 2-fluorooxazole-5-carboxylate: Contains a fluorine atom instead of iodine. Fluorinated compounds often have unique properties, such as increased metabolic stability and altered biological activity.

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its halogenated analogs.

Properties

IUPAC Name

ethyl 2-iodo-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEBWNPUCYNPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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